N-(9H-Fluoren-9-ylacetyl)tryptophan
Description
N-(9H-Fluoren-9-ylacetyl)tryptophan (CAS 79189-73-4) is a modified amino acid derivative where the tryptophan residue is acylated at the α-amino group with a 9H-fluoren-9-ylacetyl (Fmoc-acetyl) moiety. Its molecular formula is C₂₆H₂₂N₂O₃, with a molecular weight of 410.46 g/mol . Key physicochemical properties include a boiling point of 746.1°C (at 760 mmHg), density of 1.326 g/cm³, and a calculated logP (hydrophobicity) value of 3.6, indicating moderate lipophilicity . The compound features three hydrogen bond donors and acceptors, contributing to its solubility in polar organic solvents .
Structurally, it combines the indole ring of tryptophan with the planar aromatic fluorenyl group, which enhances UV absorption properties. This makes it useful in analytical chemistry and peptide synthesis, where fluorenyl-based protecting groups are common .
Properties
CAS No. |
79189-73-4 |
|---|---|
Molecular Formula |
C26H22N2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[2-(9H-fluoren-9-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H22N2O3/c29-25(14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22)28-24(26(30)31)13-16-15-27-23-12-6-5-7-17(16)23/h1-12,15,22,24,27H,13-14H2,(H,28,29)(H,30,31) |
InChI Key |
QZLXWODMGCXZRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Synonyms |
A 338 A-338 N-(9H-fluoren-9-ylacetyl)tryptophan |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with N-(9H-Fluoren-9-ylacetyl)tryptophan, differing primarily in the protecting group or substituents on the fluorenyl moiety:
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Applications |
|---|---|---|---|---|---|
| This compound | 79189-73-4 | C₂₆H₂₂N₂O₃ | 410.46 | 9H-Fluoren-9-ylacetyl | Peptide synthesis, UV studies |
| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan | 86123-11-7 | C₂₇H₂₄N₂O₄ | 440.49 | Fmoc (methoxycarbonyl) | Solid-phase peptide synthesis |
| Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N¹-tert-butoxycarbonyl-L-tryptophan | 143824-78-6 | C₃₃H₃₄N₂O₆ | 554.64 | Fmoc + Boc (dual protection) | Orthogonal peptide synthesis |
| N-[(9H-Fluoren-9-ylidene)(2-methoxyphenyl)methyl]-1,1,1-trimethyl-silanamine | Not provided | C₂₉H₂₇NO₃Si | 477.62 | Fluorenylidene-methoxyphenyl | Crystallography, ligand studies |
Key Differences and Implications
In contrast, Fmoc-protected derivatives (e.g., 86123-11-7) are base-labile, making them suitable for stepwise peptide synthesis using piperidine .
Molecular Weight and Solubility: The dual-protected 143824-78-6 has a higher molecular weight (554.64 g/mol) due to the tert-butoxycarbonyl (Boc) group, enhancing solubility in non-polar solvents . this compound’s lower molecular weight (410.46 g/mol) may improve diffusion rates in chromatographic applications .
Crystallographic Utility :
Physicochemical Property Comparison
| Property | This compound | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-tryptophan |
|---|---|---|
| Boiling Point (°C) | 746.1 | Not reported |
| Density (g/cm³) | 1.326 | ~1.2–1.3 (estimated) |
| logP | 3.6 | ~4.1 (predicted) |
| Hydrogen Bond Donors | 3 | 2 |
| Topological Polar Surface Area (Ų) | 82.2 | 85.6 |
Research and Application Insights
- Peptide Synthesis : Fmoc-protected tryptophan derivatives (e.g., 86123-11-7) are widely used in automated peptide synthesizers due to their compatibility with base-driven deprotection . In contrast, the acetyl group in 79189-73-4 may require harsher acidic conditions, limiting its utility in sensitive syntheses .
- Analytical Chemistry : The fluorenylacetyl group in 79189-73-4 enhances UV detection sensitivity at 254 nm, a feature exploited in HPLC analysis .
- Crystallography : Derivatives like 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene () demonstrate the fluorenyl group’s role in stabilizing crystal structures, though this is less explored in 79189-73-4 .
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